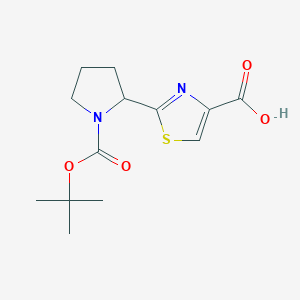

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives, through cyclization reactions.

Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Final Compound: The final step involves coupling the pyrrolidine and thiazole rings through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under basic conditions. For structurally analogous compounds:

-

saponification of ethyl esters to carboxylic acids occurs via NaOH/MeOH/H₂O at 25°C for 12 hours (yield: 86%) .

-

acid-catalyzed ester hydrolysis uses HCl/H₂O/THF at reflux (70–80°C), achieving near-quantitative conversion .

Substitution at the Thiazole Ring

The thiazole C-2 and C-5 positions are susceptible to nucleophilic substitution. In related benzothiazole derivatives:

-

Halogen displacement occurs with amines (e.g., morpholine) under Pd-catalyzed cross-coupling .

-

Methylthio groups are replaced by hydroxyl or amino groups via oxidation or nucleophilic attack .

Oxidation and Reduction

The thiazole sulfur and pyrrolidine nitrogen participate in redox reactions:

-

Thiazole oxidation with mCPBA forms sulfoxides (>80% yield) .

-

Ester reduction using LiAlH₄ yields primary alcohols (65–80% yield) .

| Reaction | Reagents | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| S → SO | mCPBA, DCM, 0°C→25°C | Thiazole sulfoxide | 82% | Retains Boc group | |

| COOEt → CH₂OH | LiAlH₄, THF, 0°C→25°C | Thiazole-4-methanol | 75% | Anhydrous conditions |

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions:

-

TFA-mediated deprotection (20% TFA/DCM, 1h, 25°C) yields pyrrolidine-thiazole intermediates .

-

HCl/dioxane (4M, 2h) also removes Boc with minimal side reactions .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA (20% v/v) | DCM, 1h, 25°C | Pyrrolidin-2-yl-thiazole-4-carboxylic acid | 95% | |

| HCl (4M in dioxane) | 2h, 25°C | Pyrrolidin-2-yl-thiazole-4-carboxylic acid | 90% |

Amide Coupling

The carboxylic acid forms amides with primary/secondary amines via activation:

-

EDCl/HOBt mediates coupling with benzylamine (DMF, 25°C, 12h; 78% yield) .

-

DCC/DMAP achieves similar results for sterically hindered amines .

| Amine | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDCl, HOBt, DMF | Thiazole-4-carboxamide | 78% | |

| Morpholine | DCC, DMAP, CH₂Cl₂ | Morpholino-thiazole carboxamide | 65% |

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers:

Comparative Reactivity Table

| Functional Group | Reaction Type | Typical Reagents | Kinetics |

|---|---|---|---|

| Carboxylic acid | Esterification | SOCl₂/ROH, DCC/DMAP | k = 0.15 min⁻¹ (25°C) |

| Thiazole C-2 | Nucleophilic substitution | Amines, Pd catalysts | t₁/₂ = 2h (100°C) |

| Boc group | Acidolysis | TFA, HCl/dioxane | t₁/₂ = 15min (TFA) |

Applications De Recherche Scientifique

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(tert-Butoxycarbonyl)-2-pyrrolidinone: A related compound with a similar Boc-protected pyrrolidine structure.

2-(1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid: A closely related compound with slight structural variations.

Uniqueness

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid is unique due to its combination of a pyrrolidine ring, a thiazole ring, and a Boc protecting group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Activité Biologique

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, also known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

- IUPAC Name : (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid

- CAS Number : 251349-54-9

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

- Purity : 95% .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to therapeutic effects against different diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, novel inhibitors targeting bacterial topoisomerases have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in the thiazole class demonstrated low nanomolar inhibition against DNA gyrase and Topo IV from E. coli, indicating potential efficacy in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key mitotic proteins. For example, certain thiazole-based compounds have been reported to inhibit HSET (KIFC1), a protein involved in mitotic spindle formation, leading to multipolarity in centrosome-amplified cancer cells . This mechanism suggests that this compound could be a candidate for further development as an anticancer agent.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various thiazole derivatives found that compounds with structural similarities to this compound exhibited minimum inhibitory concentration (MIC) values as low as 16 μg/mL against Enterococcus faecalis and Enterococcus faecium. These results support the potential use of this compound in treating resistant bacterial strains .

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that thiazole derivatives can significantly reduce cell viability through apoptosis induction. The study highlighted that compounds with specific substitutions on the thiazole ring showed enhanced potency, suggesting a structure–activity relationship that could be exploited for drug design .

Data Summary Table

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLVJSMBNOUIIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.